5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol
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Overview
Description
5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol is a complex organic compound that features a morpholine ring, a pyrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group to the pyrazole ring. This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable catalyst like palladium.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately, often starting from diethanolamine and undergoing cyclization with formaldehyde and a suitable acid catalyst.
Linking the Morpholine and Pyrazole Units: The morpholine unit is then linked to the pyrazole ring via an ethoxy bridge. This step typically involves an etherification reaction using an appropriate alkylating agent.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the pyrazole and phenol groups suggests it might exhibit anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Modulating Receptors: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.
Interacting with DNA/RNA: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-1H-pyrazole: Shares the pyrazole and methoxyphenyl groups but lacks the morpholine and phenol groups.
2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol: Similar structure but without the morpholine ring.
2,6-dimethylmorpholine: Contains the morpholine ring but lacks the pyrazole and phenol groups.
Uniqueness
The uniqueness of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-16-14-27(15-17(2)31-16)10-11-30-20-8-9-21(23(28)12-20)24-22(13-25-26-24)18-4-6-19(29-3)7-5-18/h4-9,12-13,16-17,28H,10-11,14-15H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECWLVBNTYMCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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